2-Methyl-2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]propanoic acid
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Overview
Description
2-Methyl-2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]propanoic acid is an organic compound with a complex structure that includes a triazole ring
Preparation Methods
The synthesis of 2-Methyl-2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-methylpropanoic acid with 1-(propan-2-yl)-1H-1,2,4-triazole under specific conditions. The reaction typically requires a catalyst and may involve steps such as esterification, hydrolysis, and purification . Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
2-Methyl-2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]propanoic acid undergoes various chemical reactions, including:
Scientific Research Applications
2-Methyl-2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins . This interaction can modulate biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
2-Methyl-2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]propanoic acid can be compared with similar compounds such as:
Isobutyric acid: Similar in structure but lacks the triazole ring, making it less versatile in chemical reactions.
2-Methylpropanoic acid: Another related compound that also lacks the triazole ring, limiting its applications in biological studies.
Ethyl 2-methylpropanoate: An ester derivative with different reactivity and applications.
The uniqueness of this compound lies in its triazole ring, which provides additional sites for chemical modification and interaction with biological molecules .
Properties
Molecular Formula |
C9H15N3O2 |
---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
2-methyl-2-(2-propan-2-yl-1,2,4-triazol-3-yl)propanoic acid |
InChI |
InChI=1S/C9H15N3O2/c1-6(2)12-7(10-5-11-12)9(3,4)8(13)14/h5-6H,1-4H3,(H,13,14) |
InChI Key |
FBHPBQFSEFUGOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=NC=N1)C(C)(C)C(=O)O |
Origin of Product |
United States |
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